![molecular formula C7H10O2 B2577888 3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde CAS No. 2377034-99-4](/img/structure/B2577888.png)
3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. The compound is commonly referred to as an oxabicycloheptane derivative and is known for its diverse chemical and biological properties. 1.0]heptane-7-carbaldehyde.
Aplicaciones Científicas De Investigación
Hinge Binding Fragment in mTOR Inhibition
3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde has been identified as a novel hinge binding fragment for mechanistic target of rapamycin (mTOR) and related lipid kinases . The mTOR pathway plays a crucial role in cell growth, proliferation, and survival. Inhibition of mTOR is of great interest in cancer therapy, as dysregulation of this pathway is often observed in various cancers. Researchers are exploring the potential of this compound as a scaffold for designing mTOR inhibitors.
PI3K-AKT-mTOR Pathway Modulation
The compound’s non-nitrogen-containing morpholine isostere has been investigated for its application in novel inhibitors of the PI3K-AKT-mTOR pathway . This pathway is essential for cell signaling, metabolism, and survival. By targeting specific components within this pathway, researchers aim to develop therapeutic agents for cancer, neurodegenerative diseases, and metabolic disorders.
Chemical Synthesis and Derivatives
The compound’s synthesis and derivatives have been investigated . Researchers explore modifications to enhance its stability, bioavailability, and pharmacological properties. These derivatives could serve as lead compounds for drug development.
Propiedades
IUPAC Name |
3-oxabicyclo[4.1.0]heptane-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-3-6-5-1-2-9-4-7(5)6/h3,5-7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSFQOOKZONXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)
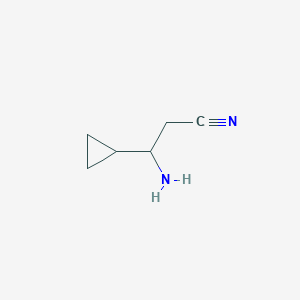


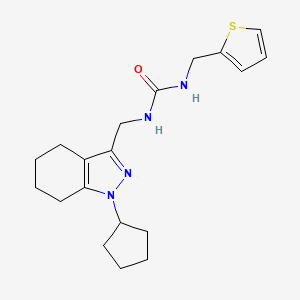
![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)
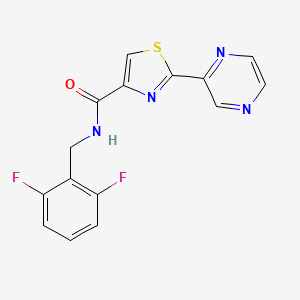
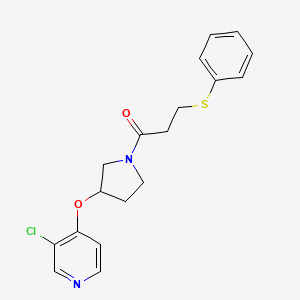
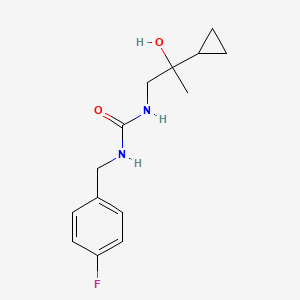
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
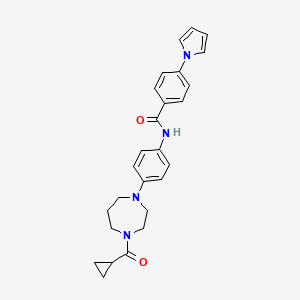
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)
